molecular formula C15H12N2O4 B1670260 Deoxynyboquinone

Deoxynyboquinone

Cat. No.: B1670260
M. Wt: 284.27 g/mol
InChI Key: KJYPAIRTXRKKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deoxynyboquinone is a natural small molecule discovered from marine actinomycetes. It has garnered significant attention due to its potent antitumor activity and its ability to selectively kill cancer cells by inducing programmed necrosis. This compound is particularly effective in targeting the redox enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

Deoxynyboquinone (DNQ) is a natural small molecule that primarily targets NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is an enzyme overexpressed in many solid tumors . Another significant target of DNQ is Keap1 , which plays a crucial role in the activation of Nrf2, a key regulator of the cellular antioxidant response .

Mode of Action

DNQ interacts with its targets through a process known as futile redox cycling . This process involves the bioreduction of DNQ to its semiquinone by NQO1, followed by re-oxidation by molecular oxygen, which generates reactive oxygen species (ROS) . Additionally, DNQ triggers the alkylation and ubiquitination of Keap1 at Cys489 on the Kelch domain, leading to the activation of Nrf2 .

Biochemical Pathways

The interaction of DNQ with its targets affects several biochemical pathways. The generation of ROS through the futile redox cycling of DNQ leads to DNA damage and the hyperactivation of PARP1 . This process results in severe NAD+/ATP depletion, stimulating Ca2±dependent programmed necrosis . The alkylation and ubiquitination of Keap1 by DNQ activate the Nrf2 signaling pathway, which plays a central role in anti-inflammatory therapy .

Pharmacokinetics

The pharmacokinetic properties of DNQ are largely determined by its interaction with NQO1. As a selective substrate for NQO1, DNQ undergoes activation by this enzyme, participating in a catalytic futile reduction/reoxidation cycle . This process leads to the generation of toxic ROS within the tumor microenvironment . .

Result of Action

The action of DNQ results in significant molecular and cellular effects. The generation of ROS leads to extensive DNA lesions . The hyperactivation of PARP1 and the severe depletion of NAD+ and ATP stimulate Ca2±dependent programmed necrosis . These effects contribute to the potent anticancer activity of DNQ, as it effectively eradicates NQO1-positive cancer cells .

Action Environment

The action, efficacy, and stability of DNQ can be influenced by various environmental factors. It’s worth noting that the action of DNQ is particularly effective in the tumor microenvironment, where NQO1 is often overexpressed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxynyboquinone can be synthesized through a modular approach that involves several key steps. The synthesis typically includes three palladium-mediated coupling reactions. The process begins with the preparation of intermediates, which are then coupled to form the final product. The reaction conditions often involve the use of dry solvents, freshly distilled amines, and standard Schlenk techniques under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis developed in research settings can be adapted for larger-scale production. This involves optimizing the reaction conditions and using efficient purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Deoxynyboquinone undergoes several types of chemical reactions, including oxidation, reduction, and alkylation. One notable reaction is its bioreduction to a semiquinone, which is then re-oxidized by molecular oxygen to form superoxide, leading to cell death .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include N-acetylcysteine, which reacts with the compound to form α, β-unsaturated amides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products: The major products formed from the reactions of this compound include reactive oxygen species (ROS) and other intermediates that contribute to its antitumor activity. These products play a crucial role in inducing oxidative stress and cell death in cancer cells .

Scientific Research Applications

Deoxynyboquinone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying redox reactions and oxidative stress. In biology and medicine, this compound is extensively researched for its anticancer properties. It has shown promise in treating various solid tumors, including pancreatic and lung cancers, by selectively targeting NQO1-positive cancer cells .

In addition to its anticancer applications, this compound is also investigated for its anti-inflammatory effects. It triggers alkylation and ubiquitination of Keap1, leading to the activation of the Nrf2 pathway, which plays a role in reducing inflammation .

Comparison with Similar Compounds

  • β-lapachone
  • Streptonigrin
  • Menadione
  • Mitomycin C

Properties

IUPAC Name

1,4,6-trimethyl-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYPAIRTXRKKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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